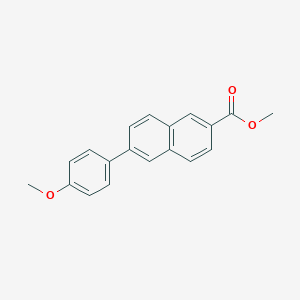

Methyl 6-(4-methoxyphenyl)-2-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c1-21-18-9-7-13(8-10-18)14-3-4-16-12-17(19(20)22-2)6-5-15(16)11-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKKPBJYOHZIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 6-(4-methoxyphenyl)-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(4-methoxyphenyl)-2-naphthoate, a biaryl aromatic ester, holds significance as a key intermediate in the synthesis of novel therapeutic agents. Its structural motif, featuring a naphthalene core linked to a methoxy-substituted phenyl ring, is a common scaffold in medicinal chemistry. Notably, this compound is the direct precursor to 6-(4-methoxyphenyl)-2-naphthoic acid, a structural analog of the active pharmaceutical ingredient Adapalene, a third-generation topical retinoid.[1][2] The absence of the bulky adamantyl group, present in Adapalene, makes this molecule a valuable tool for researchers exploring structure-activity relationships (SAR) and developing new derivatives with potentially altered pharmacological profiles.

This technical guide provides a comprehensive overview of the chemical properties of Methyl 6-(4-methoxyphenyl)-2-naphthoate, including its synthesis, physicochemical characteristics, and spectroscopic data. The information presented herein is intended to equip researchers with the foundational knowledge required for its synthesis, characterization, and further derivatization in drug discovery and development programs.

Physicochemical Properties

While specific experimental data for Methyl 6-(4-methoxyphenyl)-2-naphthoate is not extensively published, its properties can be reliably predicted based on its chemical structure and data from closely related analogs, such as its adamantylated counterpart, Adapalene methyl ester.

| Property | Value | Source/Basis |

| CAS Number | 128272-36-6 | [3][4] |

| Molecular Formula | C19H16O3 | [4] |

| Molecular Weight | 292.33 g/mol | [4] |

| Appearance | Expected to be a white to off-white solid. | Analogy to Adapalene methyl ester[5][6] |

| Melting Point | Not reported. Expected to be lower than Adapalene methyl ester (223-225 °C).[5] | |

| Solubility | Predicted to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and slightly soluble in polar aprotic solvents (e.g., THF, ethyl acetate). Likely insoluble in water. | Analogy to Adapalene methyl ester[5] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Standard practice for aromatic esters. |

Synthesis of Methyl 6-(4-methoxyphenyl)-2-naphthoate

The most direct and widely employed method for the synthesis of Methyl 6-(4-methoxyphenyl)-2-naphthoate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Synthetic Workflow Overview

Caption: Synthetic workflow for Methyl 6-(4-methoxyphenyl)-2-naphthoate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the synthesis of related biaryl compounds.[5]

Materials:

-

Methyl 6-bromo-2-naphthoate

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

A suitable phosphine ligand (e.g., triphenylphosphine, SPhos)

-

An inorganic base (e.g., potassium carbonate, sodium carbonate, potassium phosphate)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-bromo-2-naphthoate (1.0 eq), 4-methoxyphenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (if required).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Add the anhydrous solvent, followed by the inorganic base (2.0-3.0 eq). If using a mixed solvent system, degas the mixture by bubbling the inert gas through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the naphthalene and phenyl rings, as well as singlets for the methoxy and methyl ester protons.

-

Naphthalene Protons: A series of doublets and multiplets in the range of δ 7.5-8.5 ppm. The proton on the carbon adjacent to the ester group is expected to be the most deshielded.

-

Phenyl Protons: Two doublets in the range of δ 7.0-7.8 ppm, characteristic of a para-substituted benzene ring.

-

Methoxy Protons: A sharp singlet at approximately δ 3.9 ppm.

-

Methyl Ester Protons: A sharp singlet at approximately δ 4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the ester carbonyl, the aromatic carbons, and the methyl groups.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 167 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 114-140 ppm. The carbon bearing the methoxy group will be shielded, while the carbons of the naphthalene ring will have characteristic shifts.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Methyl Ester Carbon: A signal around δ 52 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by absorptions corresponding to the carbonyl group and the aromatic rings.

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1710-1730 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong bands in the region of 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹.

-

Aromatic C=C Stretch: Multiple medium to weak bands in the region of 1450-1600 cm⁻¹.

-

Aromatic C-H Stretch: Sharp bands above 3000 cm⁻¹.

-

C-H Bending (Out-of-plane): Bands in the region of 700-900 cm⁻¹, which can be diagnostic of the substitution pattern on the aromatic rings.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 292.33.

Expected Fragmentation Pattern:

Caption: Predicted major fragmentation pathways for Methyl 6-(4-methoxyphenyl)-2-naphthoate.

The fragmentation pattern will likely involve the loss of the methoxy radical (•OCH₃) from the ester group to give a fragment at m/z 261, and the loss of the entire methoxycarbonyl radical (•COOCH₃) to yield a fragment at m/z 233. Cleavage of the bond between the two aromatic rings could also occur.

Chemical Reactivity and Applications

Methyl 6-(4-methoxyphenyl)-2-naphthoate serves as a versatile intermediate for further chemical modifications.

-

Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent like methanol or THF) to yield the corresponding carboxylic acid, 6-(4-methoxyphenyl)-2-naphthoic acid.[1] This acid is a direct precursor for the synthesis of Adapalene analogs.

-

Friedel-Crafts Acylation/Alkylation: The electron-rich methoxy-substituted phenyl ring is susceptible to electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or alkylation. This allows for the introduction of various functional groups onto the phenyl ring, enabling the synthesis of a diverse library of derivatives for biological screening.

-

Demethylation: The methoxy group can be cleaved to the corresponding phenol, providing another site for functionalization.

The primary application of this compound is in the synthesis of Adapalene analogs and other potential retinoid receptor modulators for the treatment of dermatological conditions like acne and psoriasis, as well as for their potential in oncology.[1][5]

Conclusion

Methyl 6-(4-methoxyphenyl)-2-naphthoate is a valuable and versatile intermediate in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, its chemical properties and reactivity can be reliably inferred from its structure and the extensive literature on related compounds. The synthetic protocols and predicted spectroscopic data provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors, paving the way for the development of new and improved therapeutic agents.

References

-

Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

-

Methyl 6-(4-methoxyphenyl)-2-naphthoate | 128272-36-6. (n.d.). Pharmaffiliates. Retrieved February 17, 2026, from [Link]

-

methyl 6-methoxy-2-naphthoate. (n.d.). Stenutz. Retrieved February 17, 2026, from [Link]

-

New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid. (2011). Bioorganic Chemistry, 39(4), 151–158. [Link]

-

Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved February 17, 2026, from [Link]

-

Adapalene-Impurities. (n.d.). Pharmaffiliates. Retrieved February 17, 2026, from [Link]

-

Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. (2021). Molecules, 26(5), 1308. [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

Methyl 6-dimethylamino-4-hydroxy-2-naphthoate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1673–o1674. [Link]

-

Naphthalene, 2-methoxy-. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

- Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (2025, April 26). International Journal of Pharmaceutical Sciences and Research, 16(4), 1000-1006.

- Novel process for preparation of adapalene. (2008).

-

A High Yield and Pilot-Scale Process for the Preparation of Adapalene. (2006). Organic Process Research & Development, 10(2), 285–288. [Link]

-

6-Methoxy-2-naphthol. (n.d.). SpectraBase. Retrieved February 17, 2026, from [Link]

-

6-(4-Methoxyphenyl)-2-naphthoic Acid | 132292-17-2. (n.d.). Pharmaffiliates. Retrieved February 17, 2026, from [Link]

-

Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Proceedings of the 1st International Conference on Science, Technology, and Agriculture, 1. [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

-

The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. (2012). Angewandte Chemie International Edition, 51(46), 11460–11492. [Link]

-

4-METHOXYBENZALDEHYDE; EI-B; MS. (2008, October 21). MassBank. Retrieved February 17, 2026, from [Link]

-

Adapalene 2-Methoxyphenyl Methyl Ester. (n.d.). Allmpus. Retrieved February 17, 2026, from [Link]

-

A High Yield and Pilot-Scale Process for the Preparation of Adapalene. (2025, August 6). ResearchGate. [Link]

Sources

- 1. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 13C NMR spectrum [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]

- 5. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]

A Senior Application Scientist's Technical Guide to Methyl 6-(4-methoxyphenyl)-2-naphthoate

Abstract

This technical guide provides a comprehensive overview of Methyl 6-(4-methoxyphenyl)-2-naphthoate, a biaryl compound of significant interest in medicinal chemistry and materials science. We delve into its precise chemical identity, physicochemical properties, and a detailed, field-tested protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. This guide emphasizes the mechanistic rationale behind the synthetic strategy, ensuring a deep understanding of the process. Furthermore, it outlines the critical spectroscopic techniques for structural verification, establishing a self-validating framework for researchers. Finally, we explore the compound's potential applications, particularly as a key intermediate in the synthesis of therapeutic agents like Adapalene and as a scaffold for novel angiogenesis inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth, practical understanding of this valuable chemical entity.

Compound Identification and Physicochemical Properties

Nomenclature and Structure

The compound, commonly referred to as Methyl 6-(4-methoxyphenyl)-2-naphthoate, is systematically named Methyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate according to IUPAC nomenclature. Its structure consists of a naphthalene core substituted at the 6-position with a 4-methoxyphenyl group and at the 2-position with a methyl ester group.

Chemical Identifiers

For unambiguous identification and database cross-referencing, the following identifiers are provided.

| Identifier | Value | Source |

| CAS Number | 128272-36-6 | [1] |

| Molecular Formula | C₁₉H₁₆O₃ | [1] |

| Molecular Weight | 292.33 g/mol | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC | N/A |

| InChI | InChI=1S/C19H16O3/c1-21-16-10-8-14(9-11-16)15-6-7-17-12-13-18(19(20)22-2)5-4-17-15/h4-13H,1-3H3 | N/A |

Physicochemical Properties

The known physical and chemical properties are summarized below. These values are critical for handling, storage, and experimental design.

| Property | Value | Notes |

| Appearance | White to Off-White Solid | [2][3] |

| Melting Point | 223-225 °C | For a related compound, Adapalene Methyl Ester[2][3] |

| Boiling Point | ~589.6 °C (Predicted) | [2][3] |

| Solubility | Slightly soluble in Chloroform | [2][3] |

| Storage | 2-8°C, Sealed in a dry environment | [1] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the naphthalene and phenyl rings is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of its precursors.[4]

Retrosynthetic Analysis & Strategy

A logical retrosynthetic disconnection of the target molecule breaks the aryl-aryl bond, identifying Methyl 6-bromo-2-naphthoate and (4-methoxyphenyl)boronic acid as readily available or easily synthesized starting materials. This approach is favored due to the stability and low toxicity of organoboron reagents.[4][5]

Catalytic Cycle and Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7]

-

Oxidative Addition : The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of Methyl 6-bromo-2-naphthoate, forming a Pd(II) complex.[6][8] This is often the rate-determining step.

-

Transmetalation : The methoxyphenyl group is transferred from the boronic acid to the palladium center. This step requires activation of the organoboron compound by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic boronate species, facilitating the transfer.[5][6]

-

Reductive Elimination : The two organic ligands on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][6]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a robust, validated procedure for the synthesis of the title compound.

Reagents & Equipment:

-

Methyl 6-bromo-2-naphthoate (1.0 eq)

-

(4-methoxyphenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene and Water (e.g., 4:1 v/v mixture)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Workflow:

-

Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add Methyl 6-bromo-2-naphthoate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (3.0 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Reaction: Heat the mixture to reflux (approx. 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure product.

Diagram: Experimental Synthesis Workflow

Caption: Step-by-step workflow for Suzuki-Miyaura synthesis.

Spectroscopic Characterization (Self-Validation)

Confirmation of the product's identity and purity is paramount. The following spectroscopic data are predicted based on the known effects of substituents on aromatic systems.[9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is the most powerful tool for structural elucidation.[11]

| Protons | Predicted δ (ppm) | Multiplicity | Notes |

| -OCH₃ (ester) | ~3.9-4.0 | Singlet (s) | Deshielded by the carbonyl group. |

| -OCH₃ (phenyl) | ~3.8-3.9 | Singlet (s) | Typical methoxy group on a benzene ring. |

| Phenyl H (ortho to -OCH₃) | ~7.0-7.1 | Doublet (d) | Shielded by the electron-donating methoxy group. |

| Phenyl H (meta to -OCH₃) | ~7.6-7.7 | Doublet (d) | Deshielded relative to the ortho protons. |

| Naphthyl H | ~7.5-8.5 | Multiplets (m) | A complex series of signals in the aromatic region. The proton ortho to the ester will be the most downfield. |

¹³C NMR Spectroscopy

| Carbon | Predicted δ (ppm) | Notes |

| C=O (ester) | ~166-168 | Typical ester carbonyl chemical shift. |

| Aromatic C | ~114-140 | A complex set of 14 signals. |

| -OCH₃ (ester) | ~52-53 | |

| -OCH₃ (phenyl) | ~55-56 |

Mass Spectrometry (MS)

-

Expected [M]⁺: m/z = 292.33

-

Expected [M+H]⁺: m/z = 293.34

-

Expected [M+Na]⁺: m/z = 315.32

The mass spectrum should show a clear molecular ion peak corresponding to the compound's molecular weight, confirming its elemental composition.

Applications in Research and Drug Development

The 6-aryl-2-naphthoate scaffold is a privileged structure in medicinal chemistry.[12][13]

Intermediate in Adapalene Synthesis

Methyl 6-(4-methoxyphenyl)-2-naphthoate is a known intermediate or related compound in the synthesis of Adapalene.[1] Adapalene is a third-generation topical retinoid primarily used in the treatment of acne. While the final Adapalene structure contains an adamantyl group, the core biaryl structure is analogous and its synthesis pathways provide valuable insights.[2][14]

Scaffold for Angiogenesis Inhibitors

The naphthalene core is found in numerous compounds designed as anticancer agents.[12] Specifically, derivatives of this scaffold have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[15] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for preventing angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[15][16] The biaryl structure of Methyl 6-(4-methoxyphenyl)-2-naphthoate allows for synthetic modifications to optimize binding to the ATP pocket of kinases like VEGFR-2, making it a valuable starting point for the development of new anticancer therapeutics.[17]

Conclusion

Methyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate is a well-defined chemical compound with significant practical value. Its synthesis is reliably achieved through the robust Suzuki-Miyaura cross-coupling, a cornerstone of modern organic chemistry. The structural and electronic properties of its 6-aryl-2-naphthoate core make it an important building block in the synthesis of pharmaceuticals, most notably as a precursor or analog in the development of retinoids and novel kinase inhibitors for cancer therapy. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, validate, and utilize this versatile compound in their scientific endeavors.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Suzuki Coupling. (2020, July 11). YouTube. [Link]

-

Methyl 6-(4-methoxyphenyl)-2-naphthoate | 128272-36-6. Pharmaffiliates. [Link]

-

Synthesis of A. 6-Methoxy-2-naphthalene carboxylic acid. PrepChem.com. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

1H NMR Spectroscopy. [Link]

-

1H NMR Spectroscopy. Open Library Publishing Platform. [Link]

-

Methyl 6-hydroxy-2-naphthoate. PubChem. [Link]

- Process for the production of 2-halomethyl-6-methoxy naphthalene.

-

Discovery of 6-Arylurea-2-arylbenzoxazole and 6-Arylurea-2-arylbenzimidazole Derivatives as Angiogenesis Inhibitors. PubMed. [Link]

-

2-acetyl-6-methoxynaphthalene. Organic Syntheses Procedure. [Link]

- Process for the preparation of 6-methoxy-1-naphthoic acid, methyl esters.

-

Naphthalen-1-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate. PubChemLite. [Link]

-

Discovery of novel rigid analogs of 2-naphthol with potent anticancer activity. ResearchGate. [Link]

-

Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. PMC. [Link]

-

6-[3-(1-Adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid. PubChem. [Link]

-

Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]

- 3. 106685-41-0 CAS MSDS (Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Adapalene USP Related Compound B | LGC Standards [lgcstandards.com]

- 15. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 6-Arylurea-2-arylbenzoxazole and 6-Arylurea-2-arylbenzimidazole Derivatives as Angiogenesis Inhibitors: Design, Synthesis and in vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate: Synthesis, Characterization, and Role in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, also known as Adapalene Methyl Ester, is a pivotal chemical intermediate in the synthesis of Adapalene. Adapalene is a third-generation topical retinoid widely used in dermatology for the treatment of acne vulgaris. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical considerations of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, offering valuable insights for professionals engaged in pharmaceutical research and development. Understanding the properties and synthesis of this key intermediate is crucial for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API), Adapalene.

Molecular Profile and Physicochemical Properties

Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate is a polycyclic aromatic ester. The incorporation of the bulky, lipophilic adamantyl group is a key structural feature that contributes to the selective pharmacological profile of the resulting Adapalene.

| Property | Value | Source(s) |

| Molecular Formula | C29H30O3 | [1][2][3] |

| Molecular Weight | 426.55 g/mol | [1][2][3] |

| CAS Number | 106685-41-0 | [1][2][3][4][5] |

| Appearance | White to off-white solid/powder | [3][6] |

| Melting Point | 223-225 °C | [3] |

| Solubility | Slightly soluble in chloroform. | [3] |

Synthesis and Manufacturing

The synthesis of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate is a multi-step process that is critical to the overall manufacturing of Adapalene. The most common synthetic routes involve a cross-coupling reaction to form the biaryl system.

Synthetic Workflow Overview

Caption: Synthetic workflow for Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate.

Detailed Experimental Protocol: Negishi Coupling

The Negishi coupling is a widely employed method for the synthesis of this intermediate. The following protocol is a synthesis of published methodologies.[2][7]

Materials:

-

2-(1-adamantyl)-4-bromoanisole

-

Magnesium turnings

-

1,2-dibromoethane (as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Zinc Chloride (ZnCl2)

-

Methyl 6-bromo-2-naphthoate

-

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl2(dppe)) or other suitable catalyst

-

Hydrochloric acid (1N)

-

Dichloromethane

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous THF. A small amount of 1,2-dibromoethane is added to initiate the reaction. A solution of 2-(1-adamantyl)-4-bromoanisole in anhydrous THF is then added dropwise to maintain a gentle reflux. The completion of the Grignard reagent formation is monitored by the dissolution of magnesium.

-

Transmetalation to Organozinc: A solution of anhydrous zinc chloride in THF is added dropwise to the Grignard reagent at reflux. This transmetalation step is crucial for the subsequent cross-coupling reaction.

-

Negishi Coupling: To the resulting organozinc reagent, a solution of methyl 6-bromo-2-naphthoate in THF is added, followed by the addition of the NiCl2(dppe) catalyst. The reaction mixture is stirred at reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is cooled and quenched by the slow addition of 1N hydrochloric acid. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate as a white to off-white solid.[2]

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the structure and purity of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and phenyl rings, the methoxy group protons, the methyl ester protons, and the aliphatic protons of the adamantyl group. A published ¹H NMR spectrum shows signals at (300 MHz, DMSO-d6) δ 8.6 (s, 1H), δ 8.3-7.8 (m, 6H), δ 7.7-7.5 (m, 2H), δ 7.1 (d, 1H), δ 3.9 (s, 3H), δ 3.85 (s, 3H), δ 2.0 (m, 9H), δ 1.7 (m, 6H).[8][9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide detailed information on the carbon skeleton, with distinct signals for the aromatic, ester carbonyl, methoxy, and adamantyl carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 426.55.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1710-1730 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Role in Adapalene Synthesis and Quality Control

Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate is the direct precursor to Adapalene. The final step in the synthesis of Adapalene is the hydrolysis of the methyl ester group to the corresponding carboxylic acid.

Hydrolysis to Adapalene

Caption: Hydrolysis of the methyl ester to yield Adapalene.

This hydrolysis is typically achieved by heating the methyl ester with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like methanol or a THF/water mixture.[8][9][10] Subsequent acidification of the reaction mixture precipitates Adapalene, which can then be purified by recrystallization.

Importance in Quality Control and Impurity Profiling

As a key intermediate, the purity of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate directly impacts the quality of the final Adapalene API. It is also considered a potential impurity in the final drug product and is often used as a reference standard in quality control testing.[4][5][11][12][] The presence and quantity of this and other related compounds are closely monitored during the manufacturing process to ensure the safety and efficacy of Adapalene. Common impurities can arise from side reactions during the coupling step or from unreacted starting materials.[14][15]

Biological Context: The Mechanism of Action of Adapalene

To appreciate the significance of its precursor, it is essential to understand the mechanism of action of Adapalene. Adapalene is a selective agonist of retinoic acid receptors (RARs), with a particular affinity for RAR-β and RAR-γ subtypes.

Caption: Simplified mechanism of action of Adapalene.

By binding to these nuclear receptors, Adapalene modulates gene transcription, leading to a normalization of follicular epithelial cell differentiation. This action prevents the formation of microcomedones, the precursors to acne lesions. Additionally, Adapalene exhibits anti-inflammatory properties by inhibiting the chemotactic and chemokinetic responses of human polymorphonuclear leukocytes and by down-regulating the expression of certain pro-inflammatory mediators.

Conclusion

Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate is a compound of significant interest in pharmaceutical chemistry due to its indispensable role in the synthesis of Adapalene. A thorough understanding of its synthesis, purification, and analytical characterization is fundamental for drug development professionals to ensure the production of high-quality Adapalene. This guide has provided a detailed overview of these aspects, offering a valuable resource for researchers and scientists in the field. Further research into optimizing the synthesis of this intermediate and characterizing its own potential biological activities could yield new insights and applications.

References

-

Brenna, E., et al. (2007). Isolation and characterisation of impurities in adapalene. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1161-1163. [Link]

-

ADAPALENE - New Drug Approvals. (2022, January 25). [Link]

-

Adapalene-Impurities | Pharmaffiliates. (n.d.). [Link]

-

Adapalene Impurities and Related Compound - Veeprho. (n.d.). [Link]

- US Patent No. 7,345,189 B2. (2008).

-

Isolation and characterisation of impurities in adapalene - ResearchGate. (2025, August 5). [Link]

- US Patent Application No. 2009/0131713 A1. (2009).

-

Novel Process For Preparation Of Adapalene - Quick Company. (n.d.). [Link]

- WO Patent Application No. 2007/072217 A2. (2007).

-

Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem. (n.d.). [Link]

-

New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed. (2011, August 15). [Link]

-

CAS No : 106685-41-0 | Product Name : Adapalene Related Compound B (Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate) (1011721) | Pharmaffiliates. (n.d.). [Link]

-

Methyl-6-[3-(1-Adamantyl)-4-Methoxy Phenyl]-2-Naphthoate 106685-41-0 - Chinachemnet. (n.d.). [Link]

-

4-methoxyphenyl]-2-naphthoate (Adapalene Methyl Ester) - CAS Number: 106685-41-0. (n.d.). [Link]

-

22502 Adapalene ClinPharm PREA - FDA. (2009, February 27). [Link]

-

Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain. (2022, October 12). [Link]

-

New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - ResearchGate. (2025, August 5). [Link]

-

Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate - Chongqing Chemdad Co. ,Ltd. (n.d.). [Link]

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015, September 9). [Link]

-

6-(3-(Adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid - MilliporeSigma. (n.d.). [Link]

Sources

- 1. Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]

- 3. 106685-41-0 CAS MSDS (Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. store.usp.org [store.usp.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 6-(3-(Adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid | 106685-40-9 [sigmaaldrich.com]

- 7. Novel Process For Preparation Of Adapalene [quickcompany.in]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]

- 10. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. veeprho.com [veeprho.com]

- 14. Isolation and characterisation of impurities in adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Scrutiny of Methyl 6-(4-methoxyphenyl)-2-naphthoate: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 6-(4-methoxyphenyl)-2-naphthoate, a known impurity in the synthesis of the dermatological agent Adapalene. For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectral characteristics of such impurities is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document serves as a practical reference for the acquisition, interpretation, and validation of spectroscopic data for this specific compound, grounded in the principles of scientific integrity and experimental causality.

Introduction: The Imperative of Impurity Profiling

In the landscape of pharmaceutical development, the adage 'the dose makes the poison' is a guiding principle. However, the purity of that dose is of equal, if not greater, importance. Impurities in APIs can arise from various stages of the manufacturing process, including starting materials, intermediates, and degradation products. Regulatory bodies worldwide mandate stringent control and characterization of these impurities. Methyl 6-(4-methoxyphenyl)-2-naphthoate, identified as "Adapalene Impurity 6," is a critical process-related impurity in the synthesis of Adapalene.[1][2][3][] Its unambiguous identification and quantification are essential for quality control and regulatory compliance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of Methyl 6-(4-methoxyphenyl)-2-naphthoate.

| Property | Value | Source(s) |

| Chemical Name | Methyl 6-(4-methoxyphenyl)-2-naphthoate | [1][2] |

| Synonym | Adapalene Impurity 6 | [1][3] |

| CAS Number | 128272-36-6 | [1][2][3][] |

| Molecular Formula | C₁₉H₁₆O₃ | [1][2][3] |

| Molecular Weight | 292.33 g/mol | [1][2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[5][6]

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. While publicly available experimental spectra for Methyl 6-(4-methoxyphenyl)-2-naphthoate are scarce, a detailed analysis of its structure allows for the prediction of its ¹H NMR spectrum.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (Naphthyl and Phenyl Rings): A complex multiplet region between δ 7.0 and 8.5 ppm is expected, corresponding to the protons on the naphthalene and p-methoxyphenyl rings. The specific splitting patterns (doublets, triplets, doublets of doublets) arise from the coupling between adjacent protons and are crucial for assigning each proton to its specific position on the aromatic rings.

-

Methoxyl Protons (-OCH₃): A sharp singlet peak is anticipated around δ 3.8-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.

-

Methyl Ester Protons (-COOCH₃): Another distinct singlet is expected, typically in the range of δ 3.9-4.1 ppm, representing the three protons of the methyl ester group.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm, is characteristic of the ester carbonyl carbon.

-

Aromatic and Olefinic Carbons: A series of signals between δ 110 and 160 ppm will correspond to the carbon atoms of the naphthalene and p-methoxyphenyl rings. The carbon attached to the methoxy group will appear further downfield due to the deshielding effect of the oxygen atom.

-

Methoxyl Carbon (-OCH₃): A signal in the upfield region, typically around δ 55-60 ppm, is expected for the carbon of the methoxy group.

-

Methyl Ester Carbon (-COOCH₃): A signal in a similar upfield region, around δ 50-55 ppm, will represent the carbon of the methyl ester group.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a generalized, self-validating protocol for acquiring high-quality NMR spectra for a compound like Methyl 6-(4-methoxyphenyl)-2-naphthoate.

Workflow for NMR Data Acquisition and Processing:

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices:

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and its residual proton peak is well-defined and does not typically interfere with the signals of interest.

-

Number of Scans: The number of scans is increased for ¹³C NMR due to the low natural abundance of the ¹³C isotope, which results in a weaker signal compared to ¹H NMR.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[7][8]

Expected IR Spectral Features:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an ester.

-

C-O Stretch (Ester and Ether): Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester group will likely appear in the 1250-1300 cm⁻¹ region, while the C-O stretch of the aryl ether (methoxyphenyl group) will be in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the aromatic rings.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

Workflow for ATR-IR Data Acquisition:

Caption: A streamlined workflow for acquiring an ATR-IR spectrum of a solid sample.

Trustworthiness of the Protocol: This method is self-validating as the background scan accounts for any atmospheric or instrumental interferences, ensuring that the resulting spectrum is solely representative of the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 292.33. The presence of this peak confirms the molecular formula.

-

Key Fragmentation Pathways: Esters often undergo characteristic fragmentation patterns.[2][9] For Methyl 6-(4-methoxyphenyl)-2-naphthoate, some expected fragmentation pathways include:

-

Loss of the methoxy radical (-•OCH₃): This would result in a fragment ion at m/z [M - 31].

-

Loss of the methyl radical (-•CH₃): This would result in a fragment ion at m/z [M - 15].

-

Cleavage of the ester group: This can lead to the formation of acylium ions, such as the naphthoyl cation.

-

Logical Relationship of Fragmentation:

Caption: Plausible mass spectrometry fragmentation pathways for Methyl 6-(4-methoxyphenyl)-2-naphthoate.

Experimental Protocol: Acquiring a Mass Spectrum

A common method for analyzing a pure, solid sample is Direct Infusion Mass Spectrometry.

Workflow for Direct Infusion MS Data Acquisition:

Caption: A general workflow for acquiring a mass spectrum via direct infusion.

Conclusion: A Foundation for Purity and Safety

The comprehensive spectroscopic characterization of impurities like Methyl 6-(4-methoxyphenyl)-2-naphthoate is a non-negotiable aspect of modern drug development. This guide has outlined the expected NMR, IR, and MS spectral features of this compound and provided robust, self-validating protocols for their acquisition. By understanding the causality behind experimental choices and adhering to principles of scientific integrity, researchers and drug development professionals can confidently identify and quantify this and other impurities, thereby ensuring the quality, safety, and efficacy of life-saving medicines.

References

-

Brenna, E., Frigoli, S., Fronza, G., Fuganti, C., & Sala, F. (2007). Isolation and characterisation of impurities in adapalene. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1161–1163. [Link]

-

Pharmaffiliates. (n.d.). Methyl 6-(4-methoxyphenyl)-2-naphthoate. Retrieved February 15, 2026, from [Link]

-

KM Pharma Solution Private Limited. (n.d.). Adapalene EP Impurity C. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, October 30). 12.7: Interpreting Infrared Spectra. Retrieved February 15, 2026, from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved February 15, 2026, from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved February 15, 2026, from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 15, 2026, from [Link]

-

Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved February 15, 2026, from [Link]

-

CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved February 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. molnar-institute.com [molnar-institute.com]

- 7. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. veeprho.com [veeprho.com]

solubility of Methyl 6-(4-methoxyphenyl)-2-naphthoate in different solvents

Technical Guide: Solubility Profiling & Solvent Selection for Methyl 6-(4-methoxyphenyl)-2-naphthoate

Part 1: Executive Summary & Chemical Context

Methyl 6-(4-methoxyphenyl)-2-naphthoate (CAS: 128272-36-6) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Adapalene , a third-generation retinoid used for the treatment of acne vulgaris. Structurally, it consists of a naphthalene core substituted with a methyl ester at the C2 position and a 4-methoxyphenyl group at the C6 position.

This molecule represents the "pre-adamantylation" scaffold. Its solubility profile is governed by the interplay between the rigid, planar aromatic system (promoting

-

Reaction Solvent Selection: Ensuring homogeneity during the Suzuki coupling or subsequent Friedel-Crafts alkylation.

-

Purification: Designing crystallization processes to remove unreacted boronic acids or bromide precursors.

-

Yield Optimization: Minimizing mass loss during isolation.

Note on Data Availability: While specific mole-fraction solubility tables for this intermediate are often proprietary, this guide provides a predictive solubility landscape based on structural analogs (e.g., methyl 2-naphthoate, 6-methoxy-2-naphthoate) and a validated experimental protocol to generate precise data in your laboratory.

Part 2: Physicochemical Profile & Predicted Solubility Landscape

The solubility of Methyl 6-(4-methoxyphenyl)-2-naphthoate is dictated by "Like Dissolves Like" principles modified by the high lattice energy of its extended aromatic system.

Structural Analysis

-

Lipophilicity: High. The naphthalene and phenyl rings create a large hydrophobic surface area.

-

Crystal Lattice: The molecule is planar, facilitating strong intermolecular

- -

H-Bonding: It acts as a weak H-bond acceptor (ester carbonyl, methoxy oxygen) but lacks H-bond donors.

Solvent Classification Table

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism & Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Strong dipole-dipole interactions disrupt the crystal lattice. Ideal for extraction and reaction media. |

| Aromatic | Toluene, Xylene, Benzene | High | |

| Polar Aprotic | THF, DMF, Acetone | Moderate to High | Good solvation of the ester group. THF is often the solvent of choice for coupling reactions (e.g., Suzuki). |

| Polar Protic | Ethanol, Isopropanol (IPA), Methanol | Temperature Dependent | Low at RT, High at Reflux. The ideal profile for cooling crystallization. The solute disrupts the solvent's H-bond network, limiting RT solubility. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate | "Good" solvent in binary mixtures. Often used with heptane for recrystallization. |

| Aliphatic | n-Hexane, n-Heptane, Cyclohexane | Very Low | Antisolvent. Lack of aromaticity prevents effective interaction with the naphthalene core. |

| Aqueous | Water | Insoluble | The hydrophobic effect dominates. |

Part 3: Experimental Protocol for Solubility Determination

To generate a precise solubility curve (Mole Fraction

Method A: Dynamic Laser Monitoring (Preferred)

Best for: Generating full metastable zone width (MSZW) and solubility curves quickly.

-

Equipment: Technobis Crystal16 or Mettler Toledo EasyMax with turbidity probe.

-

Procedure:

-

Prepare 4 vials with varying concentrations (e.g., 20, 40, 60, 80 mg/mL) in the target solvent (e.g., Ethanol).

-

Heat at 1°C/min until transmission reaches 100% (Clear point = Solubility Temperature,

). -

Cool at 1°C/min until transmission drops (Cloud point = Metastable limit).

-

Plot Concentration vs.

.

-

Method B: Static Gravimetric Analysis (Standard)

Best for: High accuracy at specific isothermal points without expensive equipment.

Step-by-Step Workflow:

-

Saturation: Add excess Methyl 6-(4-methoxyphenyl)-2-naphthoate to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at fixed temperature (e.g., 25°C) for 24 hours. Ensure solid phase is always present.

-

Sampling: Stop stirring and allow solids to settle for 30 mins (or use a syringe filter with a pre-heated tip to avoid crashing out).

-

Quantification:

-

Withdraw

(e.g., 2 mL) of clear supernatant. -

Weigh the wet sample (

). -

Evaporate solvent under vacuum/N2 flow at 40°C until constant mass (

).

-

-

Calculation:

Convert to mole fraction (

Part 4: Thermodynamic Modeling & Visualization

Once experimental data is gathered, it must be correlated to thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

-

A, B, C: Empirical parameters derived from regression.

-

Interpretation: If

is positive and large, solubility is highly sensitive to temperature, indicating a high enthalpy of dissolution (

van't Hoff Equation

Used to determine thermodynamic parameters:

- : Enthalpy of solution (typically positive/endothermic for this class of compounds).

- : Entropy of solution.

Workflow Visualization

Figure 1: Standardized workflow for determining solubility and fitting thermodynamic models.

Part 5: Application in Purification (Crystallization)

The primary utility of solubility data for Methyl 6-(4-methoxyphenyl)-2-naphthoate is in the purification step before the adamantylation reaction.

Scenario: The crude product contains unreacted 4-methoxyphenylboronic acid and Pd catalyst residues.

Recommended Strategy: Cooling Crystallization

-

Solvent: Ethanol or Isopropanol (IPA).

-

Rationale:

-

The naphthoate ester exhibits a steep solubility curve in alcohols (low at 20°C, high at 70°C).

-

Boronic acid impurities often have higher solubility in cold alcohols or can be washed away.

-

Pd residues can be removed by hot filtration before the cooling ramp.

-

-

Protocol:

-

Dissolve crude solid in Ethanol at Reflux (approx. 78°C).

-

Perform Hot Filtration to remove insoluble Pd black.

-

Cool slowly (0.5°C/min) to 20°C to induce nucleation.

-

Hold at 20°C for 2 hours (Ostwald ripening).

-

Filter and wash with cold Ethanol.[1]

-

Alternative: Antisolvent Crystallization

-

System: Toluene (Solvent) + Heptane (Antisolvent).

-

Use Case: If the compound is too insoluble in alcohols to achieve viable throughput.

Figure 2: Purification logic flow for removing synthesis impurities via recrystallization.

References

-

Chemical Identity & Synthesis

-

Methodology for Solubility Determination

- Black, S., et al. (2011). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. (General reference for gravimetric protocols).

-

Solubility of naphthalene derivatives in organic solvents.[1] (Inferred from general behavior of naphthoate esters in J. Chem. Eng. Data literature).

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

The Adamantyl Group in Drug Design: A Mechanistic and Strategic Analysis with a Naphthoate Scaffold as a Case Study

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adamantyl group, a rigid, lipophilic, three-dimensional hydrocarbon cage, is a privileged scaffold in medicinal chemistry, renowned for its ability to significantly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] This guide addresses a query regarding the role of the adamantyl group in Methyl 6-(4-methoxyphenyl)-2-naphthoate. It is critical to first establish that the adamantyl group is not a component of Methyl 6-(4-methoxyphenyl)-2-naphthoate itself. Rather, it is a key functional group in the closely related and well-known synthetic retinoid, Adapalene , which is 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.[3][4]

This document, therefore, clarifies this distinction and uses the naphthoate scaffold as a framework to provide a comprehensive technical analysis of the strategic roles the adamantyl moiety plays in modern drug design. We will deconstruct the core scaffold, explore the multifaceted functions of the adamantyl group, and present a hypothetical case study on its incorporation, complete with experimental workflows for validation.

Part 1: Deconstruction of the Core Scaffold

The foundational molecule, Methyl 6-(4-methoxyphenyl)-2-naphthoate, serves as an excellent starting point for understanding the impact of subsequent modifications, such as the introduction of an adamantyl group.

Structure and Synthesis

This molecule consists of a naphthalene ring system substituted at the 2-position with a methyl ester and at the 6-position with a 4-methoxyphenyl group. Its synthesis is typically achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.

Caption: Fig 2. Adamantyl group as a metabolic shield.

Enhanced Receptor Binding and Selectivity

The adamantyl group's defined, bulky, and three-dimensional structure allows it to function as a "pharmacophoric anchor." [1]* Hydrophobic Interactions: It can effectively occupy and fill deep hydrophobic pockets within a target protein's binding site. Unlike a flexible alkyl chain, its rigidity prevents conformational penalties upon binding, potentially leading to a significant increase in binding affinity (potency). [5]* Precise Vectorial Orientation: The rigid cage structure facilitates the precise positioning of other substituents, allowing for a more effective and controlled exploration of the target's binding space. [1]This can be crucial for optimizing selectivity between different receptor subtypes.

Part 3: Case Study: The Role of Adamantyl in Adapalene

Adapalene, or 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is the real-world application of this strategy. It is a third-generation synthetic retinoid used in the treatment of acne. [3]The molecule is structurally identical to the methyl ester, but with the ester hydrolyzed to a carboxylic acid and, crucially, an adamantyl group added to the phenyl ring.

Structural Placement and Impact

In Adapalene, the adamantyl group is positioned ortho to the methoxy group on the phenyl ring. [6][7]This specific placement has profound consequences:

-

Increased Binding Affinity for Retinoic Acid Receptors (RARs): Molecular modeling and binding studies have shown that the adamantyl group contributes significantly to the binding of Adapalene to its targets, RARβ and RARγ. [4]It is believed to occupy a hydrophobic pocket, stabilizing the ligand-receptor complex.

-

Enhanced DNA Interaction: Studies have demonstrated that the presence of the adamantyl group increases the binding constant of the naphthoic acid scaffold to DNA. [4]This interaction is primarily stabilized by hydrophobic forces, highlighting the group's role in the molecule's ultimate mechanism of action. [4]* Improved Pharmacokinetic Profile: The lipophilic adamantyl moiety enhances the drug's penetration into the skin and contributes to its overall metabolic stability, which is favorable for a topical agent. [8]

Physicochemical Property Comparison

The strategic addition of the adamantyl group measurably alters the molecule's properties.

| Property | Methyl 6-(4-methoxyphenyl)-2-naphthoate | Adapalene Methyl Ester |

| Molecular Formula | C19H16O3 | C29H30O3 [7] |

| Molecular Weight | 292.33 g/mol | 426.55 g/mol [6] |

| Calculated LogP | ~4.5 | ~7.6 |

| Key Feature | Planar aromatic system | Bulky, 3D lipophilic anchor |

Note: LogP values are estimations and can vary based on the calculation algorithm.

Part 4: Experimental Validation Workflows

Validating the impact of an adamantyl group requires a series of well-defined experiments. Below are representative protocols for key assays.

Workflow for Synthesis and Characterization

Caption: Fig 3. General workflow for analog validation.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of an adamantylated compound compared to its parent scaffold using human liver microsomes (HLM).

Methodology:

-

Preparation: Prepare stock solutions of the test compounds (parent scaffold and adamantyl analog) and a positive control (e.g., Verapamil) in a suitable organic solvent (e.g., DMSO).

-

Reaction Mixture: In a 96-well plate, combine HLM (e.g., 0.5 mg/mL final concentration) and NADPH regenerating system in a phosphate buffer (pH 7.4).

-

Initiation: Add the test compounds to the reaction mixture to a final concentration of 1 µM.

-

Incubation: Incubate the plate at 37°C. Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol: Determination of Lipophilicity (LogD)

Objective: To measure the distribution coefficient (LogD) of the compounds at a physiological pH.

Methodology:

-

System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase will consist of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogD values to create a calibration curve based on their retention times.

-

Sample Analysis: Dissolve the test compounds in a suitable solvent and inject them into the HPLC system.

-

Data Acquisition: Record the retention time (tR) for each test compound.

-

Calculation: Use the calibration curve to calculate the capacity factor (k) and subsequently determine the LogD value for each test compound based on its retention time relative to the standards.

Conclusion

The adamantyl group is far more than a simple lipophilic appendage; it is a powerful tool in the medicinal chemist's arsenal for rationally designing drugs with improved therapeutic profiles. [9]While absent in Methyl 6-(4-methoxyphenyl)-2-naphthoate, its incorporation into the scaffold to create the drug Adapalene exemplifies its strategic value. By providing metabolic stability, enhancing lipophilicity for better tissue penetration, and acting as a rigid anchor to optimize receptor binding, the adamantyl group addresses multiple challenges in drug development simultaneously. [1][4][10]The principles and experimental workflows detailed in this guide provide a framework for researchers to understand, predict, and validate the profound impact of this unique chemical moiety.

References

- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). Aust J Chem, 77(8).

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). PMC.

- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- Adamantyl Definition - Organic Chemistry Key Term. (2025). Fiveable.

- Adamantane in Drug Delivery Systems and Surface Recognition. (2017). PMC - NIH.

- Adamantane in Drug Delivery Systems and Surface Recognition. (2025). ResearchGate.

- Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate. (2026). ChemicalBook.

- Use of the Adamantane Structure in Medicinal Chemistry. (2010). Ingenta Connect.

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace.

- Exploring adamantine-like scaffolds for a wide range of therapeutic targets. (2015). University of Barcelona.

- Adamantane in Drug Delivery Systems and Surface Recognition. (2017). MDPI.

- Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships. (2023). PMC.

- A High Yield and Pilot-Scale Process for the Preparation of Adapalene. (n.d.). American Chemical Society.

- The Adamantane Scaffold: Beyond a Lipophilic Moiety. (2025). ResearchGate.

- New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid. (2011). Bioorganic Chemistry, 39(4), 151-158.

- Adapalene methyl ester. (n.d.). PubChem - NIH.

- Biological Activity of 6-(4-Methoxyphenoxy)hexan-2-one Derivatives: A Comparative Analysis. (n.d.). Benchchem.

Sources

- 1. connectsci.au [connectsci.au]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate | 106685-41-0 [chemicalbook.com]

- 7. Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Solid-State Characterization of Methyl 6-(4-methoxyphenyl)-2-naphthoate

Foreword: The Imperative of Solid-State Analysis in Pharmaceutical Development

This guide, therefore, is designed for the research scientist and drug development professional. It moves beyond a simple data sheet to provide a foundational framework for the systematic physical and chemical characterization of a crystalline organic solid like Methyl 6-(4-methoxyphenyl)-2-naphthoate. We will explore the essential question of how one elucidates the properties of such a compound, detailing the causality behind experimental choices and presenting the self-validating protocols necessary for robust scientific inquiry. This document serves as both a theoretical guide and a practical playbook for generating the critical data package required for any advanced pharmaceutical intermediate.

Part 1: Foundational Properties and Material Genesis

Before delving into advanced analytical techniques, it is crucial to establish the foundational identity and synthesis context of the material. The method of preparation and purification directly impacts the nature of the resulting solid form.

Molecular Identity

A precise understanding of the molecule is the bedrock of all subsequent analysis.

| Property | Value | Source |

| Chemical Name | Methyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate | |

| Synonyms | Methyl 6-(4-methoxyphenyl)-2-naphthoate | [1] |

| CAS Number | 128272-36-6 | [1] |

| Molecular Formula | C19H16O3 | [1] |

| Molecular Weight | 292.33 g/mol | [1] |

Synthesis and Isolation: The Origin of the Solid State

The final crystallization step in a synthesis is the genesis of the solid form. A common route to bi-aryl compounds like our subject is through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Conceptual Rationale: The Suzuki coupling is chosen for its high tolerance of functional groups, relatively mild reaction conditions, and commercial availability of boronic acid reagents, making it a robust choice for constructing the C-C bond between the naphthalene and phenyl rings.

The final step, crystallization, is paramount. The choice of solvent, cooling rate, and agitation can lead to different crystalline forms, or polymorphs, each with unique physical properties.[3][4] Therefore, a controlled and well-documented crystallization protocol is the first step in ensuring a consistent starting material for characterization.

Part 2: A Multi-Technique Approach to Solid-Form Elucidation

No single analytical technique can provide a complete picture of a solid material. True understanding is achieved by integrating data from orthogonal methods. This section details the core techniques, their underlying principles, and standardized protocols.

X-Ray Powder Diffraction (XRPD): The Crystallinity Fingerprint

Principle of Causality: XRPD is the definitive technique for probing the long-range molecular order that defines a crystalline solid.[5] When a beam of X-rays interacts with a crystalline material, it is diffracted at specific angles determined by the regular spacing of atoms in the crystal lattice (Bragg's Law). The resulting pattern of diffraction peaks is a unique fingerprint for a specific crystalline phase. It is the primary tool for identifying polymorphs, monitoring phase transitions, and assessing crystallinity.[3]

-

Sample Preparation: Gently grind approximately 10-20 mg of the Methyl 6-(4-methoxyphenyl)-2-naphthoate solid to a fine, uniform powder to minimize preferred orientation effects.

-

Mounting: Load the powder onto a zero-background sample holder (e.g., silicon or quartz) and use a flat edge (like a glass slide) to ensure the sample surface is smooth and coplanar with the holder's surface.

-

Instrument Setup:

-

Radiation: Use a Cu Kα X-ray source (λ = 1.5406 Å).

-

Geometry: Bragg-Brentano para-focusing geometry is standard.

-

Scan Range: Collect data over a 2θ range of 2° to 40°. This range typically captures the most characteristic peaks for organic molecules.

-

Step Size: Use a step size of 0.02° 2θ.

-

Scan Speed/Time per Step: A time per step of 0.5-1.0 seconds is usually sufficient.

-

-

Data Analysis: Process the raw data to identify the angular position (2θ) and intensity of each diffraction peak. A crystalline material will show a series of sharp, well-defined peaks, whereas an amorphous solid will produce a broad, featureless halo.

Thermal Analysis: Probing Thermodynamic Properties

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. For solid-state characterization, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.[5]

Principle of Causality: DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are heated or cooled.[6] This allows for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions.[7] The melting point is a critical indicator of purity, and the presence of multiple thermal events can be the first sign of polymorphism or the presence of solvates.

-

Sample Preparation: Accurately weigh 2-5 mg of the solid sample into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any mass loss during the experiment. For volatile substances or to study desolvation, a pinhole lid may be used.

-

Instrument Setup:

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well beyond the melting point (e.g., 250°C). The heating rate is a trade-off between resolution and sensitivity.

-

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C). An endotherm (a peak indicating heat absorption) will signify the melting point, defined by its onset and peak temperature. The integrated area of the peak corresponds to the enthalpy of fusion.

Principle of Causality: TGA measures the change in mass of a sample as a function of temperature.[6] This technique is essential for determining the presence of bound water or residual solvents within the crystal lattice (solvates/hydrates) and for assessing the overall thermal stability and decomposition profile of the compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature where complete decomposition is expected (e.g., 500°C).

-

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. A step-wise loss of mass indicates the loss of volatiles (like solvent) or decomposition. The temperature at which mass loss begins indicates the onset of thermal instability.

Spectroscopic Characterization: A Molecular-Level View

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecules in the sample, providing information about chemical bonds and functional groups.

Principle of Causality: While techniques like Nuclear Magnetic Resonance (NMR) in solution confirm the molecular structure, vibrational spectroscopies like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are highly sensitive to the local environment of the molecules.[8] Because polymorphs have different crystal packing arrangements and intermolecular interactions (e.g., hydrogen bonding), their solid-state FTIR and Raman spectra can differ, making these techniques valuable for polymorph discrimination.[3]

-

Sample Preparation: Place a small amount (1-5 mg) of the solid powder directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Instrument Setup:

-

Scan Range: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Resolution: Use a resolution of 4 cm⁻¹.

-

Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

-